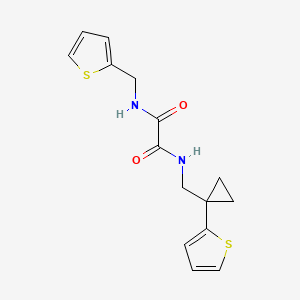
N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that features a cyclopropyl group and two thiophene rings connected through an oxalamide linkage. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
准备方法
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various reaction conditions .
Industrial Production Methods
Industrial production of thiophene derivatives, including N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, may involve large-scale multicomponent reactions and continuous flow processes to ensure high yield and purity . The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .
化学反应分析
Types of Reactions
N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the oxalamide linkage can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination agents.
Major Products
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated thiophene derivatives.
科学研究应用
N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
作用机制
The mechanism of action of N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with various enzymes and receptors, modulating their activity. The oxalamide linkage may facilitate binding to specific proteins, influencing their function and leading to the desired biological effects .
相似化合物的比较
Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom.
2,5-Dimethylthiophene: A substituted thiophene with methyl groups at positions 2 and 5.
Thiophene-2-carboxamide: A thiophene derivative with a carboxamide group at position 2.
Uniqueness
N1-((1-(thiophen-2-yl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its combination of a cyclopropyl group, thiophene rings, and an oxalamide linkage. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .
属性
IUPAC Name |
N'-[(1-thiophen-2-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c18-13(16-9-11-3-1-7-20-11)14(19)17-10-15(5-6-15)12-4-2-8-21-12/h1-4,7-8H,5-6,9-10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQNNAKZEOOHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
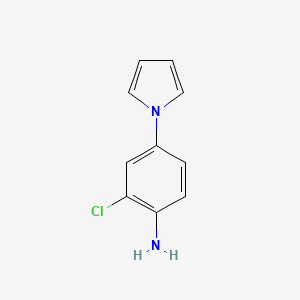
![5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2559378.png)
![Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2559381.png)
![1'-[(tert-butoxy)carbonyl]-4-(acetamidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid](/img/structure/B2559383.png)
![1-methyl-9-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2559384.png)
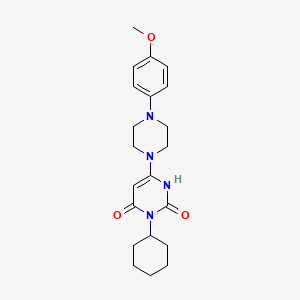
![2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2559387.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2559389.png)
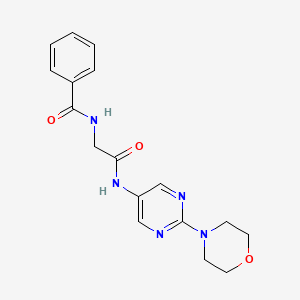

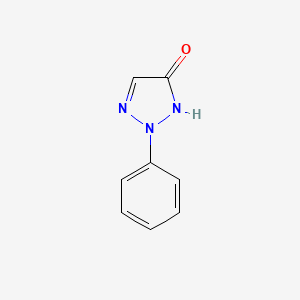
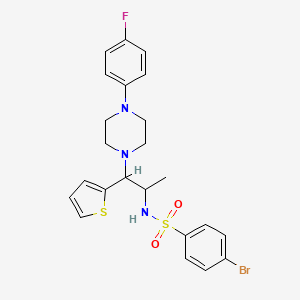
![N-(3-acetylphenyl)-2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2559395.png)
![4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2559399.png)
